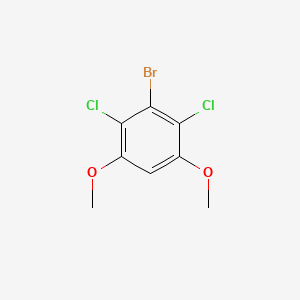

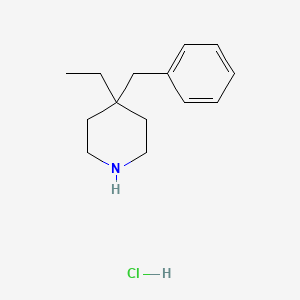

![molecular formula C9H9BrO2 B1382268 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one CAS No. 1418144-62-3](/img/structure/B1382268.png)

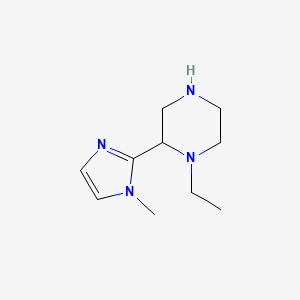

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” is a reagent used in the design of haptens for the screening of highly sensitive and specific monoclonial antibody to salbatamol .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrO3. It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .Physical and Chemical Properties Analysis

The compound “this compound” has a melting point of 128-131°C, a predicted boiling point of 349.4±11.0 °C, and a predicted density of 1.674±0.06 g/cm3. It is slightly soluble in DMSO and methanol. The compound is a solid with a pale orange color .科学的研究の応用

Synthesis and Characterization

- The compound has been used in the synthesis of various organic compounds, demonstrating its utility as a building block in organic chemistry. For instance, it was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, leading to the creation of several compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Application in Ligand and Polymer Synthesis

- The compound has shown effectiveness as a tridentate O-donor ligand, facilitating copper-catalyzed cross-coupling reactions. This demonstrates its potential in the synthesis of complex organic molecules (Chen & Chen, 2006).

- It has also been incorporated into the synthesis of liquid crystalline polyethers, indicating its role in creating materials with specific physical properties like phase transition temperatures (Percec & Zuber, 1992).

Crystal Structure Analysis

- The compound has been a subject of crystallography studies, providing insights into molecular interactions and structural behavior, which is crucial for understanding its properties and potential applications (González-Montiel et al., 2015).

Applications in Organic Synthesis

- Its derivatives have been explored in the preparation of enantiomerically pure diols, highlighting its versatility in stereospecific synthesis processes (Gennaro et al., 2010).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use in the design of haptens suggests that it may play a role in immune response modulation .

Action Environment

The action, efficacy, and stability of 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be influenced by various environmental factors. For instance, its stability in solution is noted to be low , suggesting that it may degrade or react quickly in certain environments.

特性

IUPAC Name |

1-[3-bromo-4-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHCGDXVNYHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

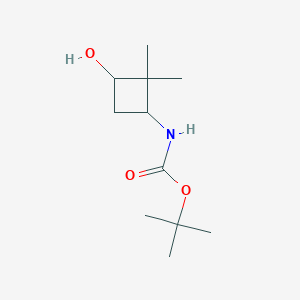

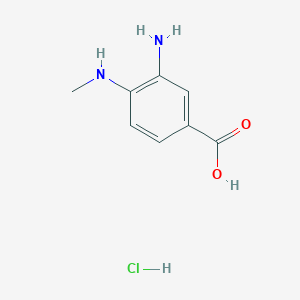

![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)